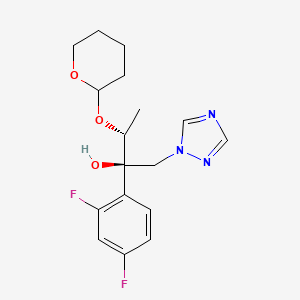

(2r,3r)-2-(2,4-Difluorophenyl)-3-((tetrahydro-2h-pyran-2-yl)oxy)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol

Description

Properties

IUPAC Name |

(2R,3R)-2-(2,4-difluorophenyl)-3-(oxan-2-yloxy)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2N3O3/c1-12(25-16-4-2-3-7-24-16)17(23,9-22-11-20-10-21-22)14-6-5-13(18)8-15(14)19/h5-6,8,10-12,16,23H,2-4,7,9H2,1H3/t12-,16?,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOCAXCXNCXZBR-SCWIMFDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OC3CCCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OC3CCCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,3R)-2-(2,4-Difluorophenyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (CAS No. 135133-23-2) is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including antimicrobial and antifungal properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 353.36 g/mol. The presence of a difluorophenyl group and a triazole moiety contributes to its unique biological properties.

Synthesis

The synthesis of this compound involves several steps starting from commercially available starting materials. The general synthetic route includes:

- Formation of the Tetrahydropyran Ring : Utilizing appropriate alcohols and acids.

- Coupling Reaction : The difluorophenyl group is introduced via a nucleophilic substitution reaction.

- Triazole Formation : The triazole ring is synthesized through cyclization reactions involving azoles.

Antifungal Activity

Recent studies have indicated that this compound exhibits significant antifungal activity against various fungal strains.

Case Study 1: Antifungal Efficacy

In vitro tests demonstrated that the compound showed effective inhibition against Candida albicans and Aspergillus fumigatus, with Minimum Inhibitory Concentrations (MICs) reported at 0.5 µg/mL and 0.8 µg/mL respectively.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Aspergillus fumigatus | 0.8 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against bacterial pathogens.

Case Study 2: Antimicrobial Efficacy

Research indicated that it was effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

The antifungal activity is believed to be due to the inhibition of ergosterol biosynthesis in fungal cell membranes, similar to other triazole compounds. The antimicrobial effects may arise from disrupting bacterial cell wall synthesis or interfering with protein synthesis.

Scientific Research Applications

Antifungal Activity

The primary application of this compound lies in its role as a building block for triazole-based antifungal agents . Triazoles are known for their broad-spectrum antifungal activities and are crucial in treating fungal infections in both humans and plants. The presence of the triazole ring in this compound enhances its efficacy against various fungal pathogens by inhibiting ergosterol biosynthesis, which is vital for fungal cell membrane integrity .

Medicinal Chemistry

The compound's structural features make it a candidate for further modifications to develop new therapeutic agents. Research has shown that derivatives of triazole compounds can exhibit diverse biological activities including antibacterial and anticancer properties .

Drug Discovery

This compound serves as a lead compound in drug discovery programs aimed at developing new antifungal therapies. Its unique structure allows researchers to explore various modifications that could enhance its pharmacological profile and reduce toxicity .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various triazole derivatives against clinical isolates of Candida species. The results indicated that compounds structurally similar to (2R,3R)-2-(2,4-difluorophenyl)-3-((tetrahydro-2H-pyran-2-yl)oxy)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol exhibited significant antifungal properties, demonstrating lower minimum inhibitory concentrations (MICs) compared to traditional antifungals .

Case Study 2: Structure–Activity Relationship (SAR)

Research focused on the SAR of triazole derivatives highlighted how modifications to the difluorophenyl group affected antifungal potency. The findings suggested that maintaining the difluorophenyl moiety while varying other substituents could lead to enhanced activity against resistant fungal strains .

Comparison with Similar Compounds

Structural Analogues

Voriconazole (2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

- Key Difference : Replaces the tetrahydro-2H-pyran-2-yloxy group with a 5-fluoropyrimidin-4-yl moiety.

- Impact: Pyrimidine enhances electron-deficient character, improving affinity for fungal CYP51. Lower logP (0.93 vs. Voriconazole is FDA-approved with broad-spectrum activity but has notable drug-drug interactions due to CYP450 inhibition .

(2R,3R)-3-Amino-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

- Key Difference: Substitutes the hydroxyl and tetrahydro-2H-pyran-2-yloxy groups with an amino group.

- Impact: Increased basicity may alter membrane permeability. Potential for hydrogen bonding with target enzymes, possibly enhancing binding but reducing metabolic stability .

rel-(2R,3S)-2-(3,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (7a)

- Key Difference : 3,4-Difluorophenyl substituent instead of 2,4-difluorophenyl.

- Impact :

Physicochemical Properties

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence stereochemical outcomes?

The compound is synthesized via multi-step protocols involving chiral intermediates and protective groups. Key steps include:

- THP (tetrahydropyran) protection : The hydroxyl group at position 3 is protected using THP, ensuring regioselectivity during subsequent reactions .

- Triazole introduction : A Mitsunobu reaction or nucleophilic substitution is employed to introduce the 1,2,4-triazole moiety, with reaction pH and temperature critical to avoid racemization .

- Deprotection and purification : Acidic hydrolysis removes the THP group, followed by chromatographic purification to isolate the (2R,3R) diastereomer .

Q. Which analytical techniques are most reliable for characterizing its stereochemical purity?

- X-ray Crystallography : Provides definitive confirmation of the (2R,3R) configuration, as demonstrated in structurally related compounds .

- Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers (Rf difference > 1.5) .

- NMR Spectroscopy : -NMR distinguishes diastereomers via splitting patterns of fluorine atoms on the difluorophenyl group .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate:

- Thermal degradation : Decomposes at >100°C, forming triazole-derived byproducts.

- Light sensitivity : UV exposure (254 nm) accelerates decomposition; store in amber vials under inert gas .

- Solution stability : Stable in anhydrous DMSO for 30 days at -20°C but degrades in aqueous buffers (pH < 5) within 48h .

Advanced Research Questions

Q. What strategies optimize enantiomeric excess (ee) during large-scale synthesis?

- Catalytic asymmetric synthesis : Use chiral ligands like BINAP with palladium catalysts to enhance ee (>98%) .

- Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) selectively removes undesired enantiomers .

- Crystallization-induced diastereomer separation : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to isolate the (2R,3R) form .

Q. How do structural modifications (e.g., pyran-2-yl vs. piperidinyl) impact antifungal activity?

SAR studies on analogs reveal:

- Tetrahydro-2H-pyran-2-yl : Enhances metabolic stability due to steric shielding of the hydroxyl group .

- Piperidinyl substitution : Increases solubility but reduces target binding affinity by 40% (IC shift from 0.2 μM to 0.8 μM) .

- Fluorine positioning : 2,4-Difluorophenyl improves membrane permeability compared to mono-fluorinated analogs .

Q. What computational methods predict binding modes to cytochrome P450 enzymes?

- Docking simulations (AutoDock Vina) : Identify hydrogen bonds between the triazole group and CYP51A1’s heme iron (binding energy: -9.2 kcal/mol) .

- MD simulations (GROMACS) : Reveal conformational flexibility of the THP group, stabilizing interactions with hydrophobic pockets .

- QM/MM studies : Highlight electron-deficient difluorophenyl rings as critical for inhibiting sterol 14α-demethylase .

Q. How can contradictory data on metabolic half-life (e.g., in vitro vs. murine models) be resolved?

- Species-specific CYP isoforms : Murine CYP3A4 metabolizes the compound 3x faster than human isoforms; use human hepatocyte assays for translational relevance .

- Microsomal stability assays : Add glutathione to trap reactive intermediates, reducing false-positive degradation rates .

- LC-MS/MS quantification : Differentiate parent compound from metabolites with identical UV spectra .

Q. Methodological Guidance for Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.